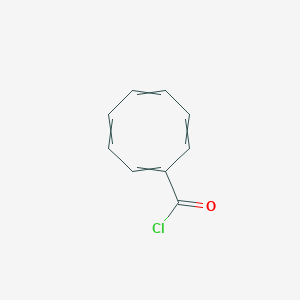
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C₈H₈. This compound is known for its unique structure, which includes a ring of eight carbon atoms with alternating double bonds. Cyclooctatetraene itself is a colorless to light yellow flammable liquid at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctatetraene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and corrosive nature of phosgene. The process is carefully monitored to ensure the safety of workers and the environment .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Reduction reactions can convert it into cyclooctatetraene derivatives with fewer double bonds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Cyclooctatetraene derivatives with fewer double bonds.
Substitution: Various substituted cyclooctatetraene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of polyunsaturated compounds on biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: The parent compound with a similar structure but without the carbonyl chloride group.
Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: A derivative with ester groups.
Cyclooctatetraene-1,3,6,8-tetracarbonitrile: A derivative with nitrile groups.
Uniqueness
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a wider range of chemical transformations compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
663618-22-2 |
|---|---|
Molekularformel |
C9H7ClO |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
cyclooctatetraenecarbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H |
InChI-Schlüssel |
RUTRLNDKHNOGFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
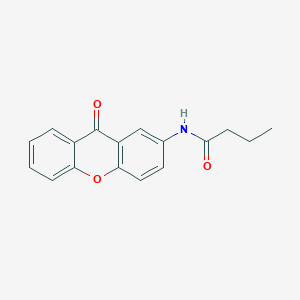
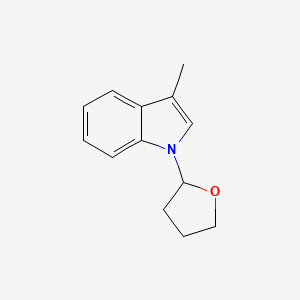
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane](/img/structure/B12533028.png)


![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
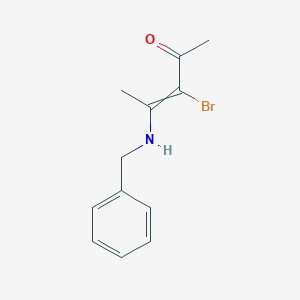
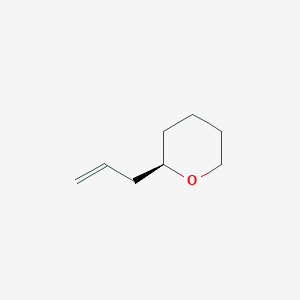
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
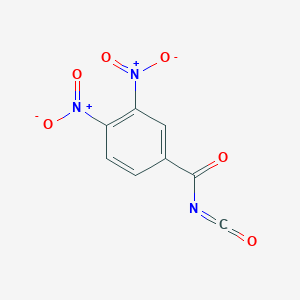
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
